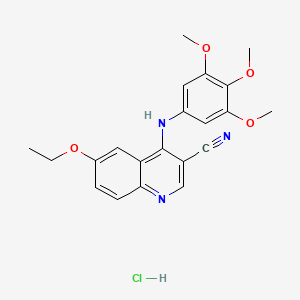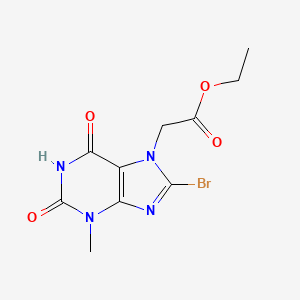
6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C21H22ClN3O4 and a molecular weight of 415.87. The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The molecular structure of this compound includes a Trimethoxyphenyl (TMP) group, which is prominently present in the molecular structures of various research studies . This group has been incorporated in a wide range of therapeutically interesting drugs .Applications De Recherche Scientifique
Structural and Optical Properties
Research on quinoline derivatives, such as those similar to 6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, has explored their structural and optical properties. For example, studies have been conducted on the structural and optical characteristics of thin films made from quinoline derivatives, revealing that these compounds are polycrystalline in their synthesized powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These materials have shown promising applications in optics and electronics due to their specific absorption parameters and electron transition properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Quinoline derivatives have also been investigated for their potential in photovoltaic applications. Research on thin films of these compounds, deposited using thermal evaporation techniques, has demonstrated their ability to act as efficient layers in organic–inorganic photodiode fabrication. These studies highlight the photovoltaic properties of quinoline derivatives and their suitability for use in devices that exhibit rectification behavior and photovoltaic properties under illumination, which is crucial for the development of new types of photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biochemical and Pharmacological Research
In the realm of biochemical and pharmacological research, certain quinoline derivatives have been optimized as inhibitors of Src kinase activity, demonstrating significant potential in cancer research. These compounds have been found to inhibit Src kinase activity effectively, making them valuable for studying cancer cell proliferation and signaling pathways. The development and optimization of these inhibitors could lead to advancements in cancer therapy and the understanding of tumor growth mechanisms (Boschelli et al., 2001).
Corrosion Inhibition
Additionally, novel quinoline derivatives have been evaluated as green corrosion inhibitors for metals in acidic mediums. These studies involve electrochemical assays, SEM, AFM, and XPS analyses to understand how quinoline derivatives interact with metal surfaces to prevent corrosion. The research indicates that these compounds can serve as effective corrosion inhibitors, which is crucial for protecting materials in industrial applications (Singh, Srivastava, & Quraishi, 2016).
Propriétés
IUPAC Name |
6-ethoxy-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-5-28-15-6-7-17-16(10-15)20(13(11-22)12-23-17)24-14-8-18(25-2)21(27-4)19(9-14)26-3;/h6-10,12H,5H2,1-4H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAMGTUKBSWLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2987254.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)




![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)

